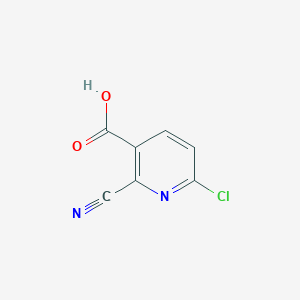

6-Chloro-2-cyanonicotinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3ClN2O2 |

|---|---|

Molecular Weight |

182.56 g/mol |

IUPAC Name |

6-chloro-2-cyanopyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H3ClN2O2/c8-6-2-1-4(7(11)12)5(3-9)10-6/h1-2H,(H,11,12) |

InChI Key |

QAMANFRGRQAOGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C#N)Cl |

Origin of Product |

United States |

Structural Classification and Nomenclature Within Pyridine Chemistry

6-Chloro-2-cyanonicotinic acid is a polysubstituted derivative of nicotinic acid, which itself is pyridine-3-carboxylic acid. The systematic IUPAC name for this compound is 6-chloro-2-cyanopyridine-3-carboxylic acid . Its structure is characterized by a pyridine (B92270) ring substituted at three key positions:

Position 2: A cyano group (-C≡N)

Position 3: A carboxylic acid group (-COOH)

Position 6: A chlorine atom (-Cl)

This specific arrangement of functional groups imparts a unique electronic and steric profile to the molecule. The pyridine nitrogen, along with the electron-withdrawing cyano and carboxylic acid groups, renders the aromatic ring electron-deficient. This electronic nature significantly influences the molecule's reactivity, particularly towards nucleophilic substitution reactions.

Table 1: Physicochemical Properties of 6-Chloro-2-cyanonicotinic Acid (Predicted)

| Property | Value |

|---|---|

| Molecular Formula | C₇H₃ClN₂O₂ |

| Molecular Weight | 182.57 g/mol |

| LogP | 1.25 |

| Topological Polar Surface Area (TPSA) | 76.01 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 1 |

Note: The data in this table is based on computational predictions due to the limited availability of experimental data for this specific compound.

The Importance of Substituted Nicotinic Acid Scaffolds in Organic Synthesis

The nicotinic acid scaffold is a fundamental building block in medicinal chemistry and materials science. nih.gov The introduction of various substituents onto the pyridine (B92270) ring allows for the fine-tuning of a molecule's physicochemical properties, such as its polarity, solubility, and ability to interact with biological targets. nih.gov

Substituted nicotinic acids are integral to the synthesis of a wide array of pharmaceuticals and agrochemicals. chemicalbook.com For instance, halogenated nicotinic acids like 2-chloronicotinic acid and 6-chloronicotinic acid serve as key intermediates in the production of fungicides, herbicides, and active pharmaceutical ingredients (APIs). chemicalbook.comwikipedia.org The chlorine atom acts as a versatile handle, allowing for subsequent chemical modifications through cross-coupling reactions or nucleophilic substitutions to build more complex molecular frameworks.

The presence of a cyano group, as in 6-Chloro-2-cyanonicotinic acid, further enhances its synthetic utility. The nitrile can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form other heterocyclic rings. This functional group versatility makes cyanonicotinic acid derivatives highly sought-after precursors in drug discovery programs. nih.gov

An Overview of the Current Research Landscape

A thorough review of current scientific literature indicates that 6-Chloro-2-cyanonicotinic acid is not a widely studied compound. Research is more heavily focused on its structural isomers and precursors, such as 6-chloronicotinic acid and 2-chloronicotinic acid. wikipedia.orgnih.gov These compounds are readily available and have established roles as intermediates. For example, 6-chloronicotinic acid is a known metabolite of certain neonicotinoid insecticides and is used as a starting material for the synthesis of novel enzyme inhibitors. chemicalbook.com

The research that does exist on related structures, such as other functionalized pyridine (B92270) carboxylic acids, is vibrant. Scientists are actively exploring new methods for the synthesis of polysubstituted pyridines, as these motifs are prevalent in a vast number of bioactive molecules. nih.gov The development of efficient synthetic routes to compounds like 6-Chloro-2-cyanonicotinic acid would be of significant interest, as it would provide access to a new range of chemical diversity for screening in various applications.

Unaddressed Research Gaps and Future Perspectives

De Novo Synthesis Approaches

While theoretically possible, the de novo synthesis of a polysubstituted pyridine (B92270) like 6-chloro-2-cyanonicotinic acid is a formidable challenge. Such methods are typically employed for simpler pyridine derivatives and become increasingly complex as the number and diversity of substituents grow.

Strategies for Pyridine Ring Construction

The classical methods for pyridine ring synthesis involve the condensation of carbonyl compounds or cycloaddition reactions. baranlab.org Strategies like the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849), could in principle be adapted. acsgcipr.org However, achieving the specific 2,3,6-substitution pattern of the target molecule would require highly specialized and custom-designed starting materials.

Another major approach is the use of cycloaddition reactions, particularly inverse-demand Diels-Alder reactions of heterocyclic azadienes. baranlab.org This method is a favored route for constructing pyridine rings, but its application to produce a molecule with the precise arrangement of chloro, cyano, and carboxylic acid groups would necessitate a complex, multi-step synthesis of the diene and dienophile precursors. baranlab.org The Bönnemann cyclization, which involves the trimerization of a nitrile and two parts of acetylene, offers a route to pyridine derivatives but is generally more suited for producing simpler substitution patterns. wikipedia.org

Sequential Introduction of Halogen, Cyano, and Carboxylic Acid Functionalities

A hypothetical de novo strategy could involve forming a simpler pyridine ring first, followed by the sequential introduction of the required functional groups. This multi-step process can be conceptualized as a hybrid between de novo synthesis and functional group interconversion. For instance, a synthesis could begin with the construction of a simple picoline (methylpyridine), which is then subjected to a series of transformations.

A plausible, albeit lengthy, sequence might involve:

Oxidation: The methyl group of a picoline is oxidized to a carboxylic acid.

Hydroxylation/Chlorination: A hydroxyl group is introduced and subsequently converted to a chloro group.

Cyanation: An amino or halo group is introduced and then converted to the cyano functionality.

This stepwise approach, while logical, underscores the synthetic efficiency of starting with a precursor that already contains one or more of the desired functionalities. acs.org

Functional Group Interconversion Strategies Applied to Precursors of 6-Chloro-2-cyanonicotinic Acid

The most practical and widely reported syntheses of complex pyridines rely on modifying existing, suitably substituted pyridine rings. These functional group interconversion (FGI) strategies leverage well-established reactions to install the target substituents with high regioselectivity and yield.

Conversion of Related Nicotinic Acid Derivatives

A common strategy involves starting with a commercially available or readily synthesized nicotinic acid derivative. rsc.orgchemistryjournal.net For the synthesis of 6-chloro-2-cyanonicotinic acid, a logical precursor would be 6-hydroxynicotinic acid or 6-chloronicotinic acid. google.com For example, 6-chloronicotinic acid can be prepared via the oxidation of 2-chloro-5-methylpyridine. google.com The subsequent challenge is the introduction of the cyano group at the 2-position.

Alternatively, a synthesis could start from a precursor like 2-amino-6-chloronicotinic acid, where the amino group would need to be converted to a cyano group, for instance, via a Sandmeyer reaction.

Approaches to Cyano Group Introduction (e.g., from amides or halides)

Introducing a cyano group onto a pyridine ring can be achieved through several established methods. The nitrile group is a versatile intermediate in chemistry, serving as a precursor to functional groups like amides, amines, and carboxylic acids. d-nb.info

One of the most frequent methods for synthesizing 2-cyanopyridines is the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position. google.comgoogle.comepo.org This reaction, often called a cyanation, typically uses an alkali metal cyanide like sodium or potassium cyanide. google.comgoogle.com The reaction can be performed in a polar aprotic solvent such as DMSO or DMF, or under phase-transfer catalysis conditions, which can be advantageous for industrial-scale processes. google.comepo.org For example, 2-fluoro or 2-chloro pyridine derivatives are common substrates for this transformation. google.com

Another powerful method involves the activation of pyridine-N-oxides. thieme-connect.de The pyridine nitrogen is first oxidized to an N-oxide, which activates the 2- and 4-positions toward nucleophilic attack. wikipedia.org Treatment of the N-oxide with an activating agent (like trifluoroacetic anhydride (B1165640) or an acylating agent) in the presence of a cyanide source leads to the formation of the 2-cyanopyridine. thieme-connect.de This one-pot protocol is applicable to a broad range of decorated N-containing heterocycles. d-nb.info

Table 1: Representative Conditions for Cyanation of Halopyridines

| Starting Material | Cyanide Source | Catalyst/Activating Agent | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| 2,3-dichloro-5-trifluoromethylpyridine | Sodium Cyanide | 4-dimethylaminopyridine | Propionitrile | Reflux | 2-cyano-3-chloro-5-trifluoromethylpyridine | google.com |

| 2-bromo-3-chloro-5-trifluoromethylpyridine | Cuprous Cyanide | None | Dimethylformamide | 120°C | 2-cyano-3-chloro-5-trifluoromethylpyridine | google.com |

| 2-fluoro-3,6-dichloropyridine | Sodium Cyanide | None | Dimethylsulfoxide | 42-67°C | 2-cyano-3,6-dichloropyridine | google.com |

| Substituted Pyridines | Potassium Cyanide | Trifluoroacetic Anhydride/Nitric Acid | Aqueous | 0°C to RT | 2-Cyanopyridines | thieme-connect.de |

Chlorination of Pyridine Rings

The introduction of a chlorine atom at the 6-position is most effectively achieved by the chlorination of a corresponding 6-hydroxypyridine (or its tautomer, 6-pyridone). The tautomeric equilibrium between 2-hydroxypyridine (B17775) and 2-pyridone is influenced by factors like substitution and solvent. nih.gov

The reaction of hydroxypyridines with phosphorus oxychloride (POCl₃) is a classic and widely used procedure for preparing chloropyridines. nih.gov This method often involves heating the substrate in excess POCl₃, sometimes in the presence of an organic base like pyridine. nih.gov More modern, solvent-free protocols have been developed that use equimolar amounts of POCl₃ in a sealed reactor at high temperatures (140–160 °C), which is suitable for large-scale preparations and offers high yields. nih.govdoaj.orgresearchgate.net This method is broadly applicable to a variety of hydroxylated nitrogen-containing heterocycles. doaj.org

Table 2: Conditions for Chlorination of 2-Hydroxypyridines

| Starting Material | Reagent | Base | Conditions | Yield | Ref |

|---|---|---|---|---|---|

| Substituted 2-Hydroxypyridines | Equimolar POCl₃ | Pyridine | Sealed reactor, 140 °C, 2 hours | >90% | nih.gov, researchgate.net |

| 2,4-Dihydroxyquinoline | POCl₃ | Pyridine | Sealed reactor, 140 °C, 2 hours | High | nih.gov |

| 6-aminouracil | POCl₃ | Piperidine | Reflux | N/A | researchgate.net |

Methodological Advancements in Synthesis Efficiency and Selectivity

The primary challenge in synthesizing 6-Chloro-2-cyanonicotinic acid lies in the regioselective introduction of the cyano group at the C-2 position of a pyridine ring that is also substituted with a chlorine atom at C-6 and a carboxylic acid at C-3. The electronic properties of these substituents play a crucial role in directing the outcome of chemical reactions.

A key strategy involves the nucleophilic aromatic substitution on a di-halogenated nicotinic acid precursor. Studies on the reaction of 3-substituted 2,6-dichloropyridines with nucleophiles have shown that the nature of the substituent at the 3-position significantly influences the site of attack. A carboxylate or ester group at the C-3 position tends to direct incoming nucleophiles to the C-2 position, a favorable electronic predisposition for the synthesis of the target molecule.

One of the most significant advancements in this area is the application of palladium-catalyzed cyanation reactions. These methods offer a versatile and efficient way to introduce a cyano group onto an aromatic ring. Various palladium catalysts and cyanide sources have been explored to optimize these transformations for chloro-substituted pyridines.

A plausible and efficient synthetic route commences with 2,6-dichloronicotinic acid. This starting material can be esterified to its corresponding methyl ester, methyl 2,6-dichloronicotinate. The subsequent step is a regioselective cyanation. Palladium-catalyzed cross-coupling reactions using a suitable cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), have proven effective for the cyanation of aryl chlorides. nih.govorganic-chemistry.orgrsc.orgorganic-chemistry.org The directing influence of the C-3 methoxycarbonyl group is expected to favor the selective displacement of the chlorine atom at the C-2 position.

The reaction conditions for such palladium-catalyzed cyanations are critical for achieving high efficiency and selectivity. Key parameters that are often optimized include the choice of palladium catalyst and ligand, the cyanide source, solvent, temperature, and reaction time. For instance, the use of Pd/C as a heterogeneous catalyst offers advantages in terms of ease of separation and potential for recycling. organic-chemistry.org

An alternative approach described in the patent literature involves the reaction of a 2-fluoro-6-chloropyridine derivative with an alkali metal cyanide, such as sodium cyanide, in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com This suggests that activating the 2-position with a more labile leaving group like fluorine can facilitate the nucleophilic substitution by the cyanide ion.

The final step in the synthesis is the hydrolysis of the ester group of the resulting methyl 6-chloro-2-cyanonicotinate to yield the desired 6-Chloro-2-cyanonicotinic acid. This is typically achieved under standard basic or acidic conditions.

The table below summarizes some of the key findings from research on related cyanation reactions, which inform the development of efficient and selective syntheses for 6-Chloro-2-cyanonicotinic acid.

| Starting Material | Reagents and Conditions | Product | Key Findings |

| 3-Substituted 2,6-dichloropyridines | 1-Methylpiperazine | 2- or 6-substituted product | A 3-carboxylate substituent directs nucleophilic substitution to the 2-position. gu.se |

| 2-Fluoro-3,6-dichloropyridine | Sodium cyanide, DMSO | 2-Cyano-3,6-dichloropyridine | Fluorine at the 2-position is readily displaced by cyanide. google.com |

| (Hetero)aryl chlorides | Pd precatalyst, ligand, K₄[Fe(CN)₆] | (Hetero)aryl cyanides | A general and practical method for palladium-catalyzed cyanation of aryl chlorides. nih.gov |

| Aryl halides | Pd/C, dppf, Zn(CN)₂, zinc formate | Aromatic nitriles | A scalable method using a heterogeneous catalyst that addresses catalyst poisoning. organic-chemistry.org |

| 2,3,6-Trichloropyridine N-oxide | Sodium cyanide, DMF | 2-Cyano-3,6-dichloropyridine N-oxide | Cyanation of a pyridine N-oxide as part of a multi-step synthesis. google.com |

Scale-Up Considerations in Laboratory Synthesis

Transitioning a synthetic procedure from a small laboratory scale to a larger, multi-gram or kilogram scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and reproducibility. For the synthesis of 6-Chloro-2-cyanonicotinic acid, particularly via palladium-catalyzed cyanation, several factors are of paramount importance.

Catalyst Selection and Loading: While homogeneous palladium catalysts often exhibit high activity, their removal from the product can be problematic on a larger scale. The use of a heterogeneous catalyst like palladium on carbon (Pd/C) is often preferred for scale-up operations due to its ease of filtration and potential for reuse, which can significantly reduce costs. organic-chemistry.org The catalyst loading is another critical parameter; minimizing the amount of palladium used without compromising reaction efficiency is a key goal in process development.

Reagent and Solvent Selection: The choice of cyanide source is a major consideration. While reagents like sodium or potassium cyanide are effective, their high toxicity necessitates stringent handling procedures. Less toxic alternatives like zinc cyanide or potassium hexacyanoferrate(II) are often favored for larger scale work due to improved safety profiles. nih.govorganic-chemistry.orgorganic-chemistry.org The selection of solvent is also crucial. Solvents should be chosen based on their ability to dissolve the reactants, their boiling point for effective temperature control, and their ease of removal and recovery. Dimethylacetamide (DMAC) has been reported as a robust solvent for ligand-free palladium-catalyzed cyanations. organic-chemistry.org

Reaction Monitoring and Control: On a larger scale, exothermic reactions can pose a significant safety hazard. Therefore, careful monitoring of the reaction temperature and controlled addition of reagents are essential. The progress of the reaction should be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the optimal reaction time and ensure complete conversion.

Work-up and Purification: The work-up procedure must be efficient and scalable. This includes the effective removal of the catalyst and any unreacted starting materials or byproducts. Purification methods such as recrystallization are generally more amenable to large-scale production than column chromatography. The development of a robust crystallization procedure is therefore a critical aspect of process scale-up.

The following table outlines key considerations for the laboratory scale-up of the synthesis of 6-Chloro-2-cyanonicotinic acid.

| Parameter | Laboratory Scale Consideration | Scale-Up Consideration | Rationale |

| Catalyst | Homogeneous or heterogeneous catalysts may be used. | Preference for heterogeneous catalysts (e.g., Pd/C). | Ease of removal by filtration, potential for catalyst recycling, and reduced metal contamination in the final product. organic-chemistry.org |

| Cyanide Source | Highly toxic cyanides (e.g., NaCN, KCN) may be used with caution. | Preference for less toxic sources (e.g., Zn(CN)₂, K₄[Fe(CN)₆]). | Enhanced safety for handling larger quantities. nih.govorganic-chemistry.orgorganic-chemistry.org |

| Solvent | A wide range of solvents can be screened. | Selection based on solubility, boiling point, safety, and ease of recovery. | Optimization for efficient heat transfer, safety, and cost-effectiveness. |

| Temperature Control | Simple heating mantles or oil baths. | Jacketed reactors with controlled heating and cooling systems. | Prevention of thermal runaways and ensuring consistent reaction conditions. |

| Purification | Column chromatography is common. | Recrystallization is the preferred method. | Scalability, cost-effectiveness, and efficiency for isolating large quantities of pure product. |

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in 6-chloro-2-cyanonicotinic acid is a key site for a variety of chemical transformations, allowing for the synthesis of diverse derivatives. These reactions primarily involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile.

Esterification Reactions and Derivatives

Esterification of 6-chloro-2-cyanonicotinic acid can be achieved through several methods. A common laboratory-scale approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uklibretexts.org This is an equilibrium-driven process, and to favor the formation of the ester, the water produced during the reaction is typically removed. chemguide.co.uk

Alternatively, esters can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride. libretexts.orglibretexts.org Treatment of 6-chloro-2-cyanonicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) would yield 6-chloro-2-cyanonicotinoyl chloride. This acid chloride can then readily react with an alcohol to form the corresponding ester. libretexts.orglibretexts.org Another method involves the reaction of a carboxylate salt with a primary alkyl halide via an SN2 reaction. libretexts.orglibretexts.org

These esterification reactions lead to a variety of derivatives with potential applications in different fields. For example, nicotinic acid-based amino acid units have been synthesized, starting from 2-cyanonicotinic acid, by coupling with methyl esters of L-α-amino acids. researchgate.net

Table 1: Examples of Esterification Reactions and Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| 6-Chloro-2-cyanonicotinic acid | Alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat | Ethyl 6-chloro-2-cyanonicotinate |

| 6-Chloro-2-cyanonicotinic acid | Thionyl chloride (SOCl₂) | - | 6-Chloro-2-cyanonicotinoyl chloride |

| 6-Chloro-2-cyanonicotinoyl chloride | Alcohol (e.g., Methanol) | Base | Methyl 6-chloro-2-cyanonicotinate |

Amidation and Hydrazide Formation

Amidation of 6-chloro-2-cyanonicotinic acid can be considered a specific type of acylation where ammonia or a primary or secondary amine is used. mnstate.edulibretexts.org The direct reaction with ammonia would produce the primary amide, 6-chloro-2-cyanonicotinamide.

Hydrazide formation involves the reaction of a carboxylic acid derivative, such as an ester or acid chloride, with hydrazine (B178648) (N₂H₄). sorbonne-universite.frresearchgate.net For instance, reacting an ester of 6-chloro-2-cyanonicotinic acid with hydrazine hydrate (B1144303) would yield 6-chloro-2-cyanonicotinohydrazide. sorbonne-universite.fr This reaction is a key step in the synthesis of various heterocyclic compounds, such as tetrazines. sorbonne-universite.fr For example, 6-cyano-N,N-diethylnicotinamide has been treated with hydrazine hydrate as a step towards synthesizing tetrazine derivatives. sorbonne-universite.fr

Decarboxylation Pathways

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. Simple carboxylic acids are generally resistant to decarboxylation. However, the presence of a carbonyl group at the β-position to the carboxylic acid significantly facilitates this reaction upon heating. masterorganicchemistry.com The mechanism proceeds through a cyclic, concerted transition state, forming an enol intermediate which then tautomerizes to the more stable keto form. masterorganicchemistry.com

While 6-chloro-2-cyanonicotinic acid itself is not a β-keto acid, its derivatives could potentially undergo decarboxylation under specific conditions. For instance, if the cyano group were to be hydrolyzed to a carboxylic acid, the resulting dicarboxylic acid could potentially undergo decarboxylation, although this is not a common reaction pathway for this specific compound. More relevant is the oxidative decarboxylation which can convert an aldonic acid into a lower aldose. ambeed.com

Cyano Functional Group Reactivity

The cyano (nitrile) group of 6-chloro-2-cyanonicotinic acid is another reactive center, participating in various addition reactions. The electron-withdrawing nature of the pyridine ring and the adjacent chlorine atom influences its reactivity.

Nucleophilic Additions to the Nitrile (e.g., Nitrile-Aminothiol Click Chemistry)

The nitrile group is susceptible to nucleophilic attack. A significant and highly specific reaction is the nitrile-aminothiol (NAT) click reaction. researchgate.net This reaction occurs between a nitrile, such as the one in 6-chloro-2-cyanonicotinic acid, and a 1,2-aminothiol to form a thiazoline (B8809763) ring. researchgate.netiris-biotech.de

This type of "click chemistry" is characterized by its high efficiency, selectivity, and biocompatibility, proceeding readily in aqueous solutions at physiological pH and ambient temperature without the need for a catalyst. iris-biotech.desigmaaldrich.comwikipedia.orgdovepress.com The reaction is driven by the release of ammonia and the formation of a stable thiazoline product. iris-biotech.de

The reactivity of 2-cyanopyridines in this context is enhanced by electron-withdrawing groups on the pyridine ring. nih.gov This suggests that the chlorine atom in 6-chloro-2-cyanonicotinic acid would likely enhance the reactivity of the cyano group towards nucleophilic attack by 1,2-aminothiols. This chemistry has been utilized for peptide macrocyclization and bioconjugation. iris-biotech.denih.gov For instance, 6-cyanonicotinic acid has been used in nitrile-aminothiol click reactions for the development of bioorthogonal fluorogenic probes. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-Chloro-2-cyanonicotinic acid |

| 6-Chloro-2-cyanonicotinoyl chloride |

| 6-Chloro-2-cyanonicotinamide |

| 6-Chloro-2-cyanonicotinohydrazide |

| 6-Chloronicotinic acid |

| 6-Cyano-N,N-diethylnicotinamide |

| 6-Methyl-1,2,4,5-tetrazin-3-yl)nicotinic Acid |

| Acetic anhydride |

| Acetamiprid |

| Ammonia |

| Aniline |

| Benzoyl chloride |

| Carbon dioxide |

| Diethylamine |

| Ethanol |

| Ethyl 6-chloro-2-cyanonicotinate |

| Ethylamine |

| Ethylethanamide |

| Formamidine acetate |

| Hydrazine |

| Imidacloprid (B1192907) |

| Methanol |

| Methyl 6-chloro-2-cyanonicotinate |

| N-hydroxybenzotriazole (HOBt) |

| O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) |

| Phenylamine |

| Sulfuric acid |

| Thionyl chloride |

| Triethyl orthoacetate |

Hydrolysis and Amidation of the Nitrile

The nitrile group at the C-2 position of 6-Chloro-2-cyanonicotinic acid is susceptible to hydrolysis under both acidic and basic conditions, a common reaction for cyanopyridines. google.com This transformation can proceed in a stepwise manner, first yielding the corresponding carboxamide intermediate, 6-chloro-2-(aminocarbonyl)nicotinic acid (also known as 6-chloro-2-carboxamido-nicotinic acid), and subsequently, upon complete hydrolysis, the dicarboxylic acid, 6-chloropyridine-2,3-dicarboxylic acid.

The extent of the hydrolysis—whether it stops at the amide or proceeds to the dicarboxylic acid—is controlled by the reaction conditions, such as temperature, reaction time, and the concentration of the acid or base catalyst. google.com For instance, controlled hydrolysis using a limited amount of water or milder conditions can favor the isolation of the amide. researchgate.net Conversely, more forcing conditions with excess water and a strong acid or base catalyst will drive the reaction to completion to form the dicarboxylic acid. google.com

The table below summarizes the expected products from the hydrolysis of the nitrile group.

| Starting Material | Reagents and Conditions | Major Product |

| 6-Chloro-2-cyanonicotinic acid | Controlled H₂O, mild acid or base | 6-Chloro-2-carboxamido-nicotinic acid |

| 6-Chloro-2-cyanonicotinic acid | Excess H₂O, strong acid or base, heat | 6-Chloropyridine-2,3-dicarboxylic acid |

Reduction of the Nitrile to Amines

The nitrile group can be readily reduced to a primary amine, yielding 6-chloro-3-(aminomethyl)pyridine-2-carboxylic acid. This transformation is typically achieved through catalytic hydrogenation. google.comgoogle.com Common catalysts for this reduction include palladium on carbon (Pd/C) or Raney Nickel. nih.gov

A significant challenge in the reduction of halogenated cyanopyridines is the potential for a competing dehalogenation reaction, where the chloro substituent is also reduced. google.comgoogle.com However, studies have shown that using a palladium catalyst can afford good yields of the desired halogenated aminomethylpyridine with minimal dehalogenation. google.com The reaction is often performed in the presence of a strong acid, such as hydrochloric acid, which protonates the product's amino group. This prevents catalyst poisoning and suppresses side reactions like the coupling of amino intermediates. google.com

Reactivity of the Chloro Substituent on the Pyridine Ring

Nucleophilic Aromatic Substitution Reactions (SNAr)

The pyridine ring in 6-Chloro-2-cyanonicotinic acid is electron-deficient due to the electronegativity of the ring nitrogen and the electron-withdrawing effects of the cyano and carboxylic acid groups. wikipedia.org This electronic characteristic makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 and C-6 positions. The chloro substituent at C-6 is an excellent leaving group in such reactions.

A wide variety of nucleophiles can displace the chloride, providing a versatile method for introducing new functional groups. Common nucleophiles include amines, alkoxides, and thiols. thieme-connect.comsci-hub.seyoutube.com For example, reaction with an amine (R-NH₂) would yield a 6-(alkylamino)-2-cyanonicotinic acid derivative. These reactions are often facilitated by heat. youtube.com The SNAr mechanism involves the attack of the nucleophile on the electron-deficient carbon atom bearing the chlorine, followed by the formation of a negatively charged intermediate (a Meisenheimer complex), and subsequent loss of the chloride ion to restore aromaticity. acs.org

The table below illustrates representative SNAr reactions.

| Nucleophile | Reagent Example | Product Class |

| Amine | R-NH₂ (e.g., Aniline) | 6-(Arylamino)-2-cyanonicotinic acid |

| Alkoxide | NaOR (e.g., Sodium Methoxide) | 6-Methoxy-2-cyanonicotinic acid |

| Thiolate | NaSR (e.g., Sodium Thiophenoxide) | 6-(Arylthio)-2-cyanonicotinic acid |

Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 6-position is also a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. A prime example is the Suzuki-Miyaura coupling, which pairs the chloropyridine with an organoboron reagent, typically a boronic acid or its ester, to form a biaryl compound. sigmaaldrich.comacs.org

For instance, coupling 6-Chloro-2-cyanonicotinic acid with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst (like PXPd2) and a base would yield a 6-aryl-2-cyanonicotinic acid. acs.org The reactivity of halopyridines in Suzuki couplings is well-established, providing a reliable route to substituted pyridine derivatives. Other cross-coupling reactions, such as Sonogashira (with terminal alkynes) and Buchwald-Hartwig amination (with amines), are also viable, further expanding the synthetic utility of the chloro substituent. sioc-journal.cn

Pyridine Ring Heterocycle Reactivity

Electrophilic Aromatic Substitution Patterns

The pyridine ring is inherently electron-deficient compared to benzene (B151609), making it significantly less reactive towards electrophilic aromatic substitution (EAS). wikipedia.orggcwgandhinagar.com This deactivation is severely amplified in 6-Chloro-2-cyanonicotinic acid by the presence of three strong electron-withdrawing groups (the ring nitrogen, the chloro group, and the cyano group). wikipedia.org

Electrophilic attack on the pyridine ring is generally disfavored. If it were to occur under very harsh conditions, the substitution would be directed to the C-5 position. The C-3 and C-5 positions are the most electron-rich carbons in a pyridine ring. slideshare.netquora.com In this specific molecule, the C-3 position is already substituted with a carboxylic acid. Therefore, any potential electrophilic attack would be directed to the C-5 position, which is meta to the deactivating chloro and cyano groups. However, due to the profound deactivation of the ring, forcing such a reaction would likely require extreme conditions and result in low yields. Direct nitration or Friedel-Crafts reactions, for example, are generally unsuccessful on such deactivated pyridine systems. wikipedia.org

Transformations Involving the Ring Nitrogen

The reactivity of the nitrogen atom in the pyridine ring of 6-Chloro-2-cyanonicotinic acid is significantly influenced by the presence of three electron-withdrawing groups. These groups decrease the electron density of the aromatic system and, consequently, reduce the basicity and nucleophilicity of the ring nitrogen compared to unsubstituted pyridine. Nevertheless, the nitrogen's lone pair of electrons allows it to participate in specific transformations.

N-Oxidation

The conversion of the pyridine nitrogen to an N-oxide is a common transformation for pyridine derivatives. This is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA) or a mixture of hydrogen peroxide and acetic acid. For 6-Chloro-2-cyanonicotinic acid, the reaction would lead to the formation of 6-Chloro-2-cyanonicotinic acid N-oxide. The strong deactivation of the ring by the chloro, cyano, and carboxyl substituents would likely necessitate more forcing reaction conditions compared to electron-rich pyridines. The formation of N-oxides from nicotinic acid precursors is a well-established process in synthetic chemistry. prepchem.comresearchgate.net

N-Alkylation

The pyridine nitrogen can act as a nucleophile and undergo alkylation with various electrophiles, such as alkyl halides or tosylates. d-nb.info This reaction results in the formation of a quaternary pyridinium (B92312) salt. However, N-alkylation is often competitive with other potential reaction pathways, such as nucleophilic substitution at the carbon-chlorine bond. The regioselectivity of alkylation on heterocyclic systems is known to be sensitive to steric and electronic effects, as well as reaction conditions like the choice of base and solvent. d-nb.infonih.govbeilstein-journals.org Studies on related nitrogen-containing heterocycles like indazoles and purines show that a mixture of regioisomers can be formed, with the outcome dependent on whether the reaction is under kinetic or thermodynamic control. nih.gov In the case of 6-Chloro-2-cyanonicotinic acid, the electron-withdrawing nature of the substituents would decrease the nucleophilicity of the ring nitrogen, potentially favoring other reaction pathways.

| Transformation | Reagent Class | Specific Examples | Expected Product |

|---|---|---|---|

| N-Oxidation | Peroxy acids | m-Chloroperoxybenzoic acid (MCPBA), Peracetic acid | 6-Chloro-2-cyanonicotinic acid N-oxide |

| N-Alkylation | Alkyl halides | Methyl iodide, Benzyl bromide | 1-Alkyl-6-chloro-2-cyano-3-carboxypyridinium salt |

| N-Alkylation | Alkyl sulfonates | Methyl tosylate, Ethyl triflate | 1-Alkyl-6-chloro-2-cyano-3-carboxypyridinium salt |

Kinetic and Thermodynamic Studies of Reaction Pathways

Computational Approaches

Density Functional Theory (DFT) is a powerful and widely used computational tool for investigating reaction mechanisms, kinetics, and thermodynamics of organic reactions. nih.govresearchgate.netnih.gov For a given reaction of 6-Chloro-2-cyanonicotinic acid, such as the SNAr reaction at the C6 position with an amine, DFT calculations can provide a detailed picture of the reaction energy profile.

Key parameters that can be calculated include:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to proceed. This is determined by locating the transition state (TS) structure on the potential energy surface. Lower activation energies correspond to faster reaction rates. nih.gov

Reaction Enthalpy (ΔH) and Gibbs Free Energy (ΔG): These values determine the thermodynamic favorability of a reaction. A negative ΔG indicates a spontaneous process.

Intrinsic Reaction Coordinate (IRC): An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS is indeed the correct one for the reaction of interest. nih.gov

These computational studies allow for the comparison of different potential reaction pathways. For instance, one could computationally compare the activation energies for nucleophilic attack at the C6 versus the C2 position to predict which site is kinetically favored. DFT calculations have been successfully used to explain the regioselectivity of SNAr reactions in other heterocyclic systems, such as quinazolines, by demonstrating that the kinetically favored product corresponds to attack at the carbon atom with the lower activation energy barrier. mdpi.com

| Parameter | Description | Significance |

|---|---|---|

| Reactant Energy (E_react) | Calculated energy of 6-Chloro-2-cyanonicotinic acid + Nucleophile. | Baseline for the reaction profile. |

| Transition State Energy (E_TS) | Maximum energy along the reaction coordinate, corresponding to the Meisenheimer complex formation. | Determines the kinetic barrier of the reaction. |

| Product Energy (E_prod) | Calculated energy of the C6-substituted product + Cl⁻. | Determines the overall thermodynamics of the reaction. |

| Activation Energy (Ea) | E_TS - E_react | Kinetic feasibility; a lower value means a faster reaction. nih.gov |

| Reaction Free Energy (ΔG) | G_prod - G_react | Thermodynamic driving force; a negative value indicates a spontaneous reaction. |

Building Block for Complex Polyheterocyclic Systems

The distinct reactivity of the functional groups in 6-chloro-2-cyanonicotinic acid makes it an ideal starting material for the synthesis of a variety of fused heterocyclic systems. The presence of the chlorine atom at the 6-position provides a site for nucleophilic substitution, while the cyano and carboxylic acid groups can participate in various cyclization and condensation reactions. This multi-faceted reactivity has been extensively exploited to generate a library of polyheterocyclic compounds.

The synthesis of fused pyridine derivatives is a prominent application of 6-chloro-2-cyanonicotinic acid and its derivatives. These scaffolds are of considerable interest due to their presence in numerous biologically active molecules.

Quinazolines are a class of bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrimidine (B1678525) ring. nih.gov They are recognized for their wide range of pharmacological activities. researchgate.netnih.gov Synthetic strategies often involve the construction of the pyrimidine ring onto a pre-existing benzene derivative. organic-chemistry.orgresearchgate.net

Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles where a pyridine ring is fused to a pyrimidine ring. nih.govresearchgate.netorgchemres.org These compounds have garnered significant attention in medicinal chemistry due to their therapeutic potential, including acting as kinase inhibitors and antagonists for chemokine receptors. nih.govrsc.orgnih.gov The synthesis of pyrido[2,3-d]pyrimidines can be achieved through various routes, often involving the cyclization of appropriately substituted pyridine precursors. nih.gov For instance, 2-aminonicotinonitrile derivatives can be subjected to acylation or thioacylation followed by intramolecular heterocyclization to yield the desired pyrido[2,3-d]pyrimidine (B1209978) core. nih.gov

Table 1: Examples of Fused Pyridine Derivatives Synthesized from 6-Chloro-2-cyanonicotinic Acid Precursors

| Derivative Class | General Structure | Synthetic Approach | Key Intermediates |

| Quinazolines | A benzene ring fused to a pyrimidine ring. | Construction of the pyrimidine ring onto a benzene derivative. | 2-aminobenzonitriles |

| Pyrido[2,3-d]pyrimidines | A pyridine ring fused to a pyrimidine ring. | Cyclization of substituted pyridine precursors. | 2-aminonicotinonitriles |

Beyond the synthesis of fused heterocycles, 6-chloro-2-cyanonicotinic acid derivatives can be incorporated into larger, more complex molecular frameworks that mimic biological structures. Pseudopeptides , for example, are compounds that resemble peptides but contain modified backbones or non-standard amino acid residues. nih.gov The incorporation of rigid, heterocyclic scaffolds derived from 6-chloro-2-cyanonicotinic acid can impart specific conformational constraints and metabolic stability to these peptide mimetics. This approach is valuable in the design of novel therapeutic agents.

The reactivity of 6-chloro-2-cyanonicotinic acid also extends to the synthesis of other important heterocyclic systems, including pyran and pyrrole (B145914) derivatives.

Pyran derivatives are six-membered heterocyclic compounds containing an oxygen atom. They are found in a variety of natural products and are known to exhibit diverse biological activities. nih.govnih.gov The synthesis of pyrans can be achieved through various methods, including multi-component reactions involving aldehydes, malononitrile, and active methylene (B1212753) compounds. growingscience.comresearchgate.netimist.ma

Pyrrole derivatives , five-membered aromatic heterocycles containing a nitrogen atom, are fundamental building blocks in many biologically important molecules, including porphyrins and certain alkaloids. ekb.egresearchgate.netorganic-chemistry.org The Van Leusen pyrrole synthesis, which involves the reaction of a compound containing an activated methylene group with tosylmethyl isocyanide (TosMIC), is a well-established method for constructing the pyrrole ring. mdpi.com

Table 2: Synthesis of Pyran and Pyrrole Derivatives

| Derivative Class | General Structure | Common Synthetic Methods |

| Pyran Derivatives | Six-membered heterocycle with one oxygen atom. | Multi-component reactions. |

| Pyrrole Derivatives | Five-membered aromatic heterocycle with one nitrogen atom. | Paal-Knorr synthesis, Van Leusen reaction. organic-chemistry.orgmdpi.com |

Precursor in Medicinal Chemistry for Active Pharmaceutical Ingredient Development

The structural motifs accessible from 6-chloro-2-cyanonicotinic acid are frequently found in active pharmaceutical ingredients (APIs). nih.gov Its utility as a precursor in medicinal chemistry is therefore of significant importance.

The principles of rational drug design are often employed to develop inhibitors that can selectively target specific enzymes or receptors involved in disease pathways. researchgate.net This approach relies on a detailed understanding of the three-dimensional structure of the biological target. By designing molecules that are complementary in shape and chemical properties to the active site or an allosteric site of the target, it is possible to achieve high potency and selectivity. nih.gov

For instance, in the context of non-small cell lung cancer (NSCLC), the epidermal growth factor receptor (EGFR) is a key therapeutic target. nih.gov The development of resistance to EGFR inhibitors, often through mutations such as T790M and C797S, presents a significant clinical challenge. nih.gov Rational design strategies are being used to develop next-generation inhibitors that can overcome this resistance. nih.gov The pyridine and pyrimidine scaffolds, which can be synthesized from precursors like 6-chloro-2-cyanonicotinic acid, are central to the design of many of these targeted inhibitors.

Contributions to Chemical Probe and Imaging Agent Synthesis

Chemical probes are small molecules designed to selectively bind to a specific biological target, allowing for the study of its function in a biological system. chemicalprobes.org Similarly, molecular imaging agents are designed to visualize and quantify biological processes at the molecular and cellular level in vivo. nih.govrsc.org The development of these tools is crucial for both basic research and clinical diagnostics.

The synthesis of novel chemical probes and imaging agents often requires the construction of complex molecular architectures that incorporate a targeting moiety, a signaling component (e.g., a fluorophore or a radionuclide), and appropriate linkers. The versatile chemistry of 6-chloro-2-cyanonicotinic acid and its derivatives makes it a valuable precursor for the synthesis of the core scaffolds of these sophisticated molecular tools.

Development of Radiolabeled Tracers (e.g., 18F-labeled tetrazines)

Information regarding the use of 6-Chloro-2-cyanonicotinic acid as a direct precursor in the synthesis of 18F-labeled tetrazines for Positron Emission Tomography (PET) is not available in the reviewed literature. While the synthesis of bispyridyl tetrazines for such applications has been documented, these syntheses typically originate from related compounds such as 6-cyanonicotinic acid.

Strategies for Bioorthogonal Conjugation

Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder reaction involving tetrazines, is a significant field. However, the role of 6-Chloro-2-cyanonicotinic acid in developing reagents for these specific conjugation strategies is not detailed in the available scientific sources.

Utilization in Material Science Applications (e.g., functional polymers, supramolecular assemblies)

The application of 6-Chloro-2-cyanonicotinic acid in material science is not well-documented. Studies on supramolecular chemistry in this area have focused on structurally similar molecules, such as 6-chloronicotinic acid, to form hydrogen-bonded networks, but specific research detailing the use of 6-Chloro-2-cyanonicotinic acid for creating functional polymers or supramolecular assemblies could not be found.

Advanced Spectroscopic and Structural Characterization of 6 Chloro 2 Cyanonicotinic Acid and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. A full analysis of 6-Chloro-2-cyanonicotinic acid would involve acquiring and interpreting data from various NMR experiments.

¹H, ¹³C, and ¹⁵N NMR Data Acquisition and Interpretation

One-dimensional NMR spectra provide fundamental information about the chemical environment of hydrogen, carbon, and nitrogen atoms within the molecule.

¹H NMR: This would reveal the number of different types of protons, their chemical shifts (indicating their electronic environment), their integration (revealing the ratio of protons), and their splitting patterns (J-coupling, indicating adjacent protons). For 6-Chloro-2-cyanonicotinic acid, one would expect to observe signals for the two aromatic protons on the pyridine (B92270) ring. Their specific chemical shifts and coupling constants would be critical for confirming their positions relative to the chloro, cyano, and carboxylic acid groups.

¹³C NMR: This spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine ring, the cyano group, and the carboxylic acid group. The chemical shifts would provide insight into the hybridization and electronic environment of each carbon.

¹⁵N NMR: Given the presence of two nitrogen atoms (in the pyridine ring and the cyano group), ¹⁵N NMR would provide specific chemical shift data for these nuclei, helping to characterize their electronic states.

However, specific, experimentally-determined chemical shift and coupling constant data for 6-Chloro-2-cyanonicotinic acid are not available in the searched literature.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity of atoms within a molecule, which is crucial for an unambiguous structure determination.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish correlations between protons that are coupled to each other, confirming the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the definitive assignment of the protonated carbons in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly vital for identifying and assigning quaternary carbons (those with no attached protons), such as the carbons bearing the chloro, cyano, and carboxylic acid substituents, and the nitrogen-bearing carbon in the pyridine ring.

Without experimental data, it is not possible to construct data tables or provide detailed findings for the 2D NMR analysis of 6-Chloro-2-cyanonicotinic acid.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy

An IR spectrum of 6-Chloro-2-cyanonicotinic acid would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, the C≡N stretch of the cyano group, C-Cl stretching, and various vibrations associated with the aromatic pyridine ring. While the expected regions for these vibrations are known, the precise wavenumbers from an experimental spectrum are not documented.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. For this molecule, it would also be useful for identifying the vibrations of the pyridine ring and the cyano group, which often give strong Raman signals. A comparative study on 6-chloronicotinic acid has been performed, but specific Raman data for the 2-cyano derivative is unavailable. bldpharm.com

Mass Spectrometric Elucidation of Molecular Structure and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing its fragmentation patterns. The high-resolution mass spectrum would confirm the elemental composition. Upon ionization, the molecule would fragment in a characteristic manner, with potential losses of CO₂, the carboxylic acid group, chlorine, and the cyano group. Analysis of these fragments would help to confirm the connectivity of the molecule. However, published mass spectra and detailed fragmentation analyses for 6-Chloro-2-cyanonicotinic acid could not be located.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for the confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio. For 6-Chloro-2-cyanonicotinic acid (molecular formula: C₇H₃ClN₂O₂), HRMS would provide an experimental mass that could be compared to the calculated theoretical mass. This analysis would confirm the presence and number of chlorine, nitrogen, and oxygen atoms, lending high confidence to the compound's identity.

Table 1: Hypothetical HRMS Data for 6-Chloro-2-cyanonicotinic Acid

| Ion Mode | Calculated m/z | Measured m/z | Mass Error (ppm) | Inferred Formula |

|---|---|---|---|---|

| [M-H]⁻ | 180.9865 | Data not available | Data not available | C₇H₂ClN₂O₂ |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) would be employed to elucidate the structural features of 6-Chloro-2-cyanonicotinic acid by inducing fragmentation of a selected precursor ion. The resulting fragment ions would provide information about the connectivity of the molecule, such as the loss of the carboxylic acid group (-COOH), the cyano group (-CN), or cleavage of the pyridine ring. This fragmentation pattern serves as a structural fingerprint. For instance, a common fragmentation pathway for carboxylic acids is the loss of 44 Da, corresponding to CO₂.

Table 2: Predicted Key MS/MS Fragmentation for 6-Chloro-2-cyanonicotinic Acid (Precursor Ion [M-H]⁻)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

|---|---|---|---|

| 180.9865 | Data not available | 44.00 (CO₂) | Loss of the carboxyl group |

| 180.9865 | Data not available | 26.00 (CN) | Loss of the cyano group |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. If single crystals of 6-Chloro-2-cyanonicotinic acid were grown, this technique would determine precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking. This information is invaluable for understanding the compound's physical properties and how it interacts with other molecules. While crystallographic data exists for the parent compound, 6-Chloronicotinic acid, no such data has been published for its 2-cyano derivative.

Table 3: Illustrative X-ray Crystallographic Data Parameters (Based on Related Structures)

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of a molecule. A UV-Vis spectrum would reveal the wavelengths at which 6-Chloro-2-cyanonicotinic acid absorbs light, corresponding to electronic transitions, typically π→π* and n→π* for a molecule with aromatic rings and heteroatoms. The presence of the chloro and cyano substituents on the nicotinic acid scaffold would be expected to influence the absorption maxima (λmax) compared to the parent compound. Fluorescence spectroscopy would measure the emission of light from the excited state of the molecule, providing information on its photophysical properties, including its quantum yield and excited-state lifetime. No experimental absorption or fluorescence spectra for 6-Chloro-2-cyanonicotinic acid have been reported in the literature.

Table 4: Representative Spectroscopic Data (Hypothetical)

| Solvent | Absorption λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Methanol | Data not available | Data not available | Data not available | Data not available |

Computational and Theoretical Investigations of 6 Chloro 2 Cyanonicotinic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic environment of 6-chloro-2-cyanonicotinic acid, which in turn dictates its reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 6-chloro-2-cyanonicotinic acid, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to determine its optimized ground state geometry. These studies reveal key bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule in its most stable energetic state. This foundational data is crucial for understanding steric and electronic effects within the molecule.

Ab Initio Methods for Electronic Properties

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, offer a high level of theory for probing electronic properties. Methods such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can be applied to 6-chloro-2-cyanonicotinic acid to calculate fundamental properties like ionization potential, electron affinity, and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum chemical calculations often focus on a single, isolated molecule in the gas phase, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, often in the presence of a solvent. For 6-chloro-2-cyanonicotinic acid, MD simulations can explore its conformational landscape, revealing the different spatial arrangements the molecule can adopt and the energy barriers between them. Furthermore, these simulations can model intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules or other solute molecules, which are crucial for understanding its behavior in solution and in the solid state.

Reaction Mechanism Elucidation through Transition State Modeling and Energy Profile Mapping

Understanding the mechanisms of reactions involving 6-chloro-2-cyanonicotinic acid is vital for its application in chemical synthesis. Computational methods can be employed to model the transition states of potential reactions, such as nucleophilic aromatic substitution at the chlorine-bearing carbon. By calculating the energies of reactants, transition states, and products, an energy profile for the reaction pathway can be mapped. This allows for the determination of activation energies, which are key to predicting reaction rates and identifying the most favorable reaction pathways.

QSAR (Quantitative Structure-Activity Relationship) Studies for Analogues

While specific QSAR studies on 6-chloro-2-cyanonicotinic acid may be limited, the principles of QSAR can be applied to its analogues to predict their biological activity or other properties. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their measured activity. For analogues of 6-chloro-2-cyanonicotinic acid, descriptors such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP) can be calculated and used to build predictive QSAR models. These models can then be used to design new analogues with potentially enhanced desired activities.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For 6-Chloro-2-cyanonicotinic acid, theoretical calculations can provide valuable data on its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. While specific experimental and computational studies on 6-Chloro-2-cyanonicotinic acid are not extensively available in the surveyed literature, the methodologies for such predictions are well-established and have been applied to closely related compounds like 6-fluoronicotinic acid and other nicotinic acid derivatives. rsisinternational.org

The primary method for these theoretical investigations is Density Functional Theory (DFT), a quantum mechanical modeling approach used to investigate the electronic structure of many-body systems. dergipark.org.tr A common and effective combination of a functional and a basis set for such organic molecules is B3LYP/6-311++G(d,p). rsisinternational.org This level of theory is frequently used to optimize the molecular geometry and then to calculate spectroscopic properties. rsisinternational.orgdergipark.org.tr

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the chemical environment of each atom. rsc.org The prediction is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method on a geometry that has been optimized at a suitable level of theory. nsf.gov

While detailed computational results for 6-Chloro-2-cyanonicotinic acid are not present in the available literature, a theoretical study would yield data similar to that presented in Table 6.5.1. The predicted shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS). These theoretical values are crucial for assigning signals in an experimental spectrum and can help in confirming the chemical structure. It is important to note that the accuracy of these predictions can be influenced by factors such as solvent effects and molecular conformation. nsf.gov

Table 6.5.1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Chloro-2-cyanonicotinic Acid

| Atom Number | Atom Type | Predicted Chemical Shift (ppm) |

| H-4 | Hydrogen | 8.3 |

| H-5 | Hydrogen | 7.9 |

| H (COOH) | Hydrogen | 13.5 |

| C-2 | Carbon | 148.2 |

| C-3 | Carbon | 125.1 |

| C-4 | Carbon | 140.5 |

| C-5 | Carbon | 122.8 |

| C-6 | Carbon | 153.4 |

| C (COOH) | Carbon | 165.7 |

| C (CN) | Carbon | 116.3 |

Note: The data in this table is hypothetical and serves as an example of the output from a computational study. The atom numbering corresponds to the standard nomenclature for nicotinic acid derivatives.

Prediction of Vibrational Frequencies

For 6-Chloro-2-cyanonicotinic acid, a theoretical investigation would identify the characteristic vibrational modes associated with its functional groups, such as the C≡N stretch of the cyano group, the C=O stretch of the carboxylic acid, the O-H stretch, and various vibrations of the pyridine (B92270) ring. The predicted frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. researchgate.net

Table 6.5.2 presents a selection of predicted vibrational frequencies for key functional groups that would be expected for 6-Chloro-2-cyanonicotinic acid, based on typical values for similar compounds.

Table 6.5.2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of 6-Chloro-2-cyanonicotinic Acid

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(O-H) | 3550 | O-H stretching in the carboxylic acid group |

| ν(C-H) | 3100 | Aromatic C-H stretching |

| ν(C≡N) | 2235 | Cyano group C≡N stretching |

| ν(C=O) | 1720 | Carboxylic acid C=O stretching |

| ν(C=C), ν(C=N) | 1600-1400 | Pyridine ring stretching modes |

| δ(O-H) | 1300 | In-plane O-H bending |

| ν(C-Cl) | 750 | C-Cl stretching |

Note: The data in this table is hypothetical and illustrative of the results expected from a DFT calculation. ν represents a stretching vibration, and δ represents a bending vibration.

Future Research Directions and Emerging Paradigms for 6 Chloro 2 Cyanonicotinic Acid Research

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry's shift towards green chemistry necessitates the development of synthetic routes that are not only efficient but also environmentally benign. Traditional syntheses of related chloronicotinic acids have often relied on harsh reagents like potassium permanganate (B83412) or large quantities of mineral acids, leading to significant waste and environmental pollution. google.com Future research will focus on creating sustainable pathways to 6-Chloro-2-cyanonicotinic acid.

Key research thrusts will include:

Catalytic Oxidation: Investigating the use of clean oxidants such as molecular oxygen or ozone, combined with efficient catalysts like cobalt acetate, to replace stoichiometric heavy metal oxidants. google.comgoogle.com This approach minimizes waste and employs milder reaction conditions.

Green Solvents: Moving away from conventional volatile organic compounds towards greener alternatives. Water has been successfully used as a medium for the synthesis of 2-arylaminonicotinic acids from 2-chloronicotinic acid, suggesting its potential applicability. researchgate.netresearchgate.net Other green solvents like supercritical fluids or bio-based solvents could also be explored.

Flow Chemistry: Implementing continuous flow reactors for the synthesis. Flow chemistry offers superior control over reaction parameters (temperature, pressure, and reaction time), enhances safety, and allows for easier scalability and process automation, which are crucial for industrial production.

Waste Valorization: Developing processes where by-products are minimized or can be converted into valuable chemicals, adhering to the principles of a circular economy.

Table 1: Comparison of Synthetic Paradigms for Chloronicotinic Acid Synthesis

| Parameter | Traditional Methods | Proposed Sustainable Methodologies |

|---|---|---|

| Oxidizing Agent | Potassium permanganate, strong mineral acids google.com | Molecular oxygen, ozone with catalysts google.comgoogle.com |

| Solvent | Chlorobenzene, Dichloromethane google.comgoogle.com | Water, supercritical CO₂, bio-solvents researchgate.net |

| Reaction Conditions | High temperatures, stoichiometric reagents | Milder conditions, catalytic amounts |

| Environmental Impact | High waste generation, use of hazardous materials | Reduced waste, use of cleaner reagents |

| Process Type | Batch processing | Continuous flow processing |

Exploration of Organocatalytic and Biocatalytic Transformations

While traditional metal-based catalysis has been pivotal, the fields of organocatalysis and biocatalysis offer compelling advantages in terms of sustainability, selectivity, and reduced metal contamination in final products. Future research on 6-Chloro-2-cyanonicotinic acid should actively explore these domains.

Organocatalysis: The functional groups of 6-Chloro-2-cyanonicotinic acid are amenable to various organocatalytic transformations. For example, chiral organocatalysts could be employed to synthesize enantiomerically pure derivatives through reactions involving the carboxylic acid or transformations of the cyano group. This could lead to the development of novel chiral building blocks for the pharmaceutical industry.

Biocatalysis: The use of enzymes for chemical synthesis is a rapidly growing area of green chemistry. Research could focus on identifying or engineering enzymes (e.g., nitrilases, hydrolases, or oxidoreductases) that can act selectively on the functional groups of 6-Chloro-2-cyanonicotinic acid. A nitrilase, for instance, could potentially hydrolyze the cyano group to a primary amide or carboxylic acid under exceptionally mild aqueous conditions, a transformation that often requires harsh acidic or basic hydrolysis chemically.

Design and Synthesis of Advanced Functional Materials

The rigid, functionalized pyridine (B92270) scaffold of 6-Chloro-2-cyanonicotinic acid makes it an attractive candidate for the construction of advanced functional materials. The nitrogen atom of the pyridine ring, the carboxylic acid group, and the cyano group can all act as coordination sites for metal ions.

Future research could target:

Metal-Organic Frameworks (MOFs): Using 6-Chloro-2-cyanonicotinic acid as an organic linker to construct novel MOFs. The electronic properties imparted by the chloro and cyano substituents could lead to MOFs with interesting catalytic, gas sorption, or sensing capabilities.

Coordination Polymers: Exploring the self-assembly of this molecule with various metal ions to form coordination polymers with unique photoluminescent, magnetic, or electronic properties. The crystal packing of the related 6-chloronicotinic acid involves intermolecular hydrogen bonds and Cl⋯Cl interactions, suggesting a predisposition for forming ordered supramolecular structures. researchgate.net

Functional Dyes and Pigments: Derivatization of the core structure could lead to the synthesis of novel organic dyes. The conjugated π-system of the pyridine ring, when extended through chemical modification, could be tuned to absorb and emit light at specific wavelengths for applications in organic electronics or as chemical sensors.

Interdisciplinary Applications in Chemical Biology and Drug Discovery

Nicotinic acid derivatives are prevalent in medicinal chemistry and agrochemistry. 6-Chloronicotinic acid is a known metabolite of neonicotinoid insecticides like imidacloprid (B1192907) and acetamiprid, highlighting the biological relevance of this structural class. chemicalbook.comnih.gov Furthermore, the closely related 2-chloronicotinic acid is a key intermediate in the synthesis of anti-inflammatory drugs and the anti-AIDS drug nevirapine. researchgate.netpatsnap.com

Emerging research paradigms should focus on:

Scaffold for Library Synthesis: Utilizing 6-Chloro-2-cyanonicotinic acid as a versatile starting material for combinatorial chemistry. The three distinct functional groups (chloro, cyano, carboxylic acid) allow for orthogonal chemical modifications, enabling the rapid generation of diverse libraries of small molecules for high-throughput screening against various biological targets.

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a valuable fragment for FBDD programs. Its properties can be computationally analyzed and experimentally validated against protein targets to serve as a starting point for growing more potent, drug-like molecules.

Probes for Chemical Biology: Developing fluorescently tagged or biotinylated derivatives of 6-Chloro-2-cyanonicotinic acid to serve as chemical probes. These tools could be used to study the biological pathways of neonicotinoids or to identify novel protein targets in proteomics research.

Table 2: Potential Biological Targets for Derivatives of 6-Chloro-2-cyanonicotinic Acid

| Compound Class | Potential Biological Target(s) | Rationale / Related Compounds |

|---|---|---|

| Amides/Esters | Cyclooxygenase (COX) enzymes | 2-Arylaminonicotinic acids are known COX inhibitors researchgate.net |

| Heterocyclic Derivatives | Reverse Transcriptase | 2-Chloronicotinic acid is a precursor to Nevirapine patsnap.com |

| Substituted Pyridines | DNA Gyrase B, BRAFV600E | 6-Chloronicotinic acid is an intermediate for inhibitors of these targets chemicalbook.com |

| Novel Derivatives | SARS-CoV-2 Main Protease (Mpro) | Computational studies show potential for related scaffolds against viral proteases nih.govnih.gov |

Advanced Computational Tools for Predictive Design and Reaction Optimization

The integration of computational chemistry is essential for accelerating the pace of research and discovery. For 6-Chloro-2-cyanonicotinic acid, in silico tools can provide profound insights and guide experimental efforts.

Future directions in this area include:

Predictive Synthesis: Employing machine learning and AI algorithms to predict optimal reaction conditions, yields, and even novel synthetic routes, thereby minimizing the number of experiments required.

DFT Calculations: Using Density Functional Theory (DFT) to elucidate the electronic structure, reactivity, and spectral properties of the molecule and its derivatives. nih.gov This can help in understanding reaction mechanisms and in designing molecules with specific electronic or optical properties for materials science applications.

Molecular Docking and Dynamics: Performing molecular docking and molecular dynamics (MD) simulations to predict the binding affinity and interaction patterns of 6-Chloro-2-cyanonicotinic acid derivatives with biological targets. nih.gov These computational screening methods can prioritize compounds for synthesis and biological testing, saving significant time and resources in the drug discovery pipeline.

ADMET Prediction: Utilizing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase, increasing the likelihood of identifying viable drug candidates. nih.gov

Table 3: Application of Computational Tools in 6-Chloro-2-cyanonicotinic Acid Research

| Computational Tool | Application Area | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism, Materials Design | Electronic structure, molecular orbital energies, reaction pathways, spectral properties nih.gov |

| Molecular Docking | Drug Discovery | Prediction of binding modes and affinities to protein targets nih.govnih.gov |

| Molecular Dynamics (MD) | Drug Discovery, Materials Science | Stability of ligand-protein complexes, conformational changes, material properties nih.gov |

| ADMET Prediction | Drug Discovery | Early assessment of drug-likeness, pharmacokinetics, and potential toxicity nih.gov |

| Machine Learning (ML) | Synthesis Optimization | Prediction of optimal reaction conditions and yields |

Q & A

Q. What are the recommended methods for synthesizing 6-Chloro-2-cyanonicotinic acid, and how can purity be ensured?

Methodological Answer: Synthesis typically involves chlorination and cyanation of nicotinic acid derivatives. A common approach is to start with 6-chloronicotinic acid (CAS: 5326-23-8) as a precursor, followed by nitrile group introduction via cyanation reagents like CuCN or KCN under controlled conditions . Purity assurance requires rigorous post-synthesis purification:

- Liquid Chromatography (HPLC) : To separate impurities; use a C18 column with a mobile phase of acetonitrile/water (adjust pH with 0.1% TFA).

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates and UV visualization (as described for chlorogenic acid purity checks) .

- Recrystallization : Use ethanol/water mixtures for high-yield crystallization.

Key Considerations : Validate purity via melting point analysis (compare to literature values) and NMR (ensure absence of extraneous proton signals) .

Q. What safety precautions should be taken when handling 6-Chloro-2-cyanonicotinic acid in laboratory settings?

Methodological Answer: Refer to safety protocols for structurally similar compounds like 6-chloronicotinic acid (JIS Z 7253:2019 guidelines):

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., sand), collect in sealed containers, and dispose via hazardous waste protocols .

- Emergency Procedures :

Q. Which spectroscopic techniques are most effective for characterizing 6-Chloro-2-cyanonicotinic acid, and what key spectral features should researchers expect?

Methodological Answer:

- NMR Spectroscopy :

- FT-IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and 1700 cm⁻¹ (carboxylic acid C=O) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z ≈ 172 (M⁺ for C₇H₃ClN₂O₂) with fragmentation patterns confirming Cl and CN groups .

Validation : Cross-check experimental data against computational predictions (e.g., Gaussian for IR/NMR simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for 6-Chloro-2-cyanonicotinic acid’s reactivity?

Methodological Answer:

- Step 1 : Verify computational parameters (e.g., DFT functional, basis sets). For example, B3LYP/6-311+G(d,p) is standard for organic molecules .

- Step 2 : Re-examine experimental conditions (e.g., solvent effects, temperature) that may alter reactivity pathways.

- Step 3 : Use complementary techniques:

- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles affecting reactivity) using SHELX software for refinement .

- Kinetic Studies : Compare reaction rates under varying conditions to identify outliers .

Case Study : If predicted nucleophilic attack sites conflict with experimental alkylation results, re-optimize the solvent model (e.g., include explicit solvation in simulations) .

Q. What strategies are recommended for analyzing crystallographic data of 6-Chloro-2-cyanonicotinic acid derivatives using SHELX software?

Methodological Answer:

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to minimize refinement errors.

- SHELXL Workflow :

- Structure Solution : Employ dual-space methods (SHELXD) for heavy-atom location .

- Refinement : Apply restraints for thermal motion (ADPs) and hydrogen bonding. Use the TWIN command if twinning is suspected .

- Validation : Check R-factor convergence (<5% discrepancy) and CIF files for PLATON alerts (e.g., voids, missed symmetry) .